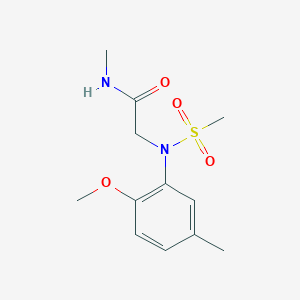![molecular formula C15H11Cl2NO3 B5819614 methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate, also known as DCMB-M, is a chemical compound that has gained significant attention in the research community due to its potential application in various fields. This compound belongs to the class of benzoic acid derivatives and is synthesized using a specific method.
作用機序
The mechanism of action of methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins. In cancer cells, methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis. In biochemistry, methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been used as a probe to study the binding of proteins and enzymes. Its unique chemical structure allows it to bind to specific sites on proteins and enzymes, which can be used to study their function.
Biochemical and Physiological Effects:
methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. In cancer cells, methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate induces apoptosis by inhibiting the activity of topoisomerase II, which leads to the accumulation of DNA damage. In biochemistry, methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been used as a probe to study the binding of proteins and enzymes. Its unique chemical structure allows it to bind to specific sites on proteins and enzymes, which can be used to study their function. methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
Methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Its unique chemical structure makes it an ideal candidate for studying protein-ligand interactions. However, there are also limitations to using methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate may not be suitable for in vivo studies due to its toxicity.
将来の方向性
There are several future directions for research on methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate. One direction is to further study its anticancer properties and its potential as a cancer therapy. Another direction is to investigate its potential as a probe for studying protein-ligand interactions. Additionally, further research is needed to understand its mechanism of action and potential off-target effects. Finally, future research could focus on developing derivatives of methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate with improved properties for specific applications.
合成法
The synthesis of methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate involves the reaction of 2,3-dichlorobenzoyl chloride with methyl 4-aminobenzoate in the presence of a base. The reaction takes place in an organic solvent and requires specific conditions such as temperature and time to obtain a high yield of the product. The synthesized compound is then purified using column chromatography to obtain a pure form of methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate.
科学的研究の応用
Methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been extensively studied for its potential application in various fields such as medicinal chemistry, biochemistry, and organic chemistry. In medicinal chemistry, methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In biochemistry, methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been used as a probe to study the binding of proteins and enzymes. Its unique chemical structure makes it an ideal candidate for studying protein-ligand interactions. In organic chemistry, methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been used as a building block for the synthesis of other compounds.
特性
IUPAC Name |
methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-5-7-10(8-6-9)18-14(19)11-3-2-4-12(16)13(11)17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUCLJYQUBZFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)


![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)


![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)

